![molecular formula C12H24N4O4 B12542235 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine CAS No. 652538-46-0](/img/structure/B12542235.png)
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two methoxyethoxyethyl groups attached to the triazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with ®-1-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学研究应用
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 3,5-Bis[(2-methoxyethoxy)methoxy]benzoic acid
- Bis(2-methoxyethyl)amine
- Tris[2-(2-methoxyethoxy)ethyl]amine
Uniqueness
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of both the triazole ring and the methoxyethoxyethyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and potential bioactivity, which are not commonly found in similar compounds.
属性
CAS 编号 |
652538-46-0 |
|---|---|
分子式 |
C12H24N4O4 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
3,5-bis[(1R)-1-(2-methoxyethoxy)ethyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H24N4O4/c1-9(19-7-5-17-3)11-14-15-12(16(11)13)10(2)20-8-6-18-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 |
InChI 键 |
AHKZTDPDOMEYOJ-NXEZZACHSA-N |
手性 SMILES |
C[C@H](C1=NN=C(N1N)[C@@H](C)OCCOC)OCCOC |
规范 SMILES |
CC(C1=NN=C(N1N)C(C)OCCOC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)


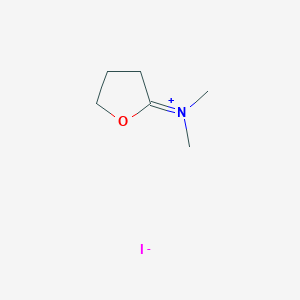
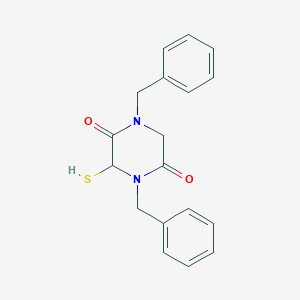
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)

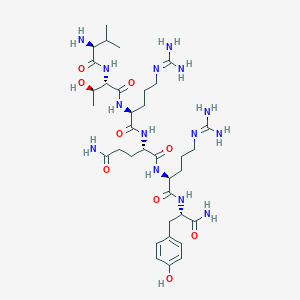
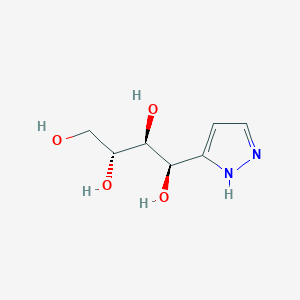
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
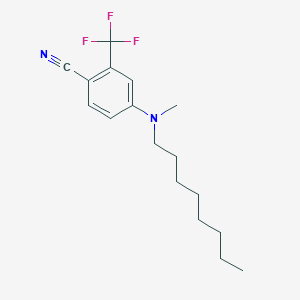

![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
